1-(2-Fluoro-4-iodophenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIN2O/c14-11-8-9(15)6-7-12(11)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFOTMJJDZGVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Fluoro-4-iodoaniline with Phenyl Isocyanate
A foundational method involves the direct coupling of 2-fluoro-4-iodoaniline with phenyl isocyanate in anhydrous dichloromethane at 0–5°C. This exothermic reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the isocyanate, forming the urea linkage. Triethylamine (2.5 equiv.) is employed as a base to scavenge HCl byproducts, while slow addition of the isocyanate minimizes oligomerization. Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 68–72% of the target compound.
Critical Parameters :
-
Temperature : Subzero conditions suppress side reactions but prolong reaction times (12–18 hrs).
-
Solvent Polarity : Dichloromethane’s low polarity favors urea formation over thiourea byproducts.
-
Catalyst Loading : Excess triethylamine (>3.0 equiv.) induces emulsion formation, complicating isolation.
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst (mol%) | 1–10 | 5 | +22% |
| Temperature (°C) | 70–110 | 80 | +15% |
| Solvent Ratio (Toluene:Water) | 3:1–5:1 | 4:1 | +8% |
Cyclocondensation Strategies for Urea Formation
Malonic Acid-Mediated Cyclization
A scalable approach adapts malonic acid as a carbonyl source. In this method, 2-fluoro-4-iodoaniline reacts with phenylcarbamate in acetic anhydride at 60°C, inducing cyclization to form the urea core. The reaction is quenched with a toluene/water mixture, precipitating the product with 82% yield. This method circumvents phosgene derivatives, enhancing safety profiles for industrial applications.
Mechanistic Insight :
Acetic anhydride activates the carbamate’s carbonyl, enabling nucleophilic attack by the aniline. The malonate moiety facilitates six-membered transition state stabilization, as confirmed by DFT calculations.
Solvent and Catalyst Screening for Industrial Feasibility
Solvent Effects on Reaction Kinetics
Comparative studies in DMF, THF, and toluene reveal DMF’s superior ability to solubilize both aromatic amines and isocyanates, reducing reaction times by 40% compared to THF. However, DMF necessitates stringent drying to prevent hydrolysis of the isocyanate.
Table 2 : Solvent Performance in Urea Synthesis
| Solvent | Dielectric Constant | Reaction Time (hrs) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 36.7 | 6 | 85 | 98.5 |
| THF | 7.5 | 10 | 72 | 97.2 |
| Toluene | 2.4 | 14 | 68 | 96.8 |
Catalyst Libraries for Enhanced Efficiency
Screening of 15 amine catalysts identified 1,4-diazabicyclo[2.2.2]octane (DABCO) as optimal, providing a 12% yield boost over triethylamine in model reactions. DABCO’s steric bulk minimizes side reactions during urea formation, though its higher cost may limit industrial adoption.
Crystallization and Purification Protocols
Recrystallization Solvent Systems
Ethanol/water mixtures (3:1 v/v) produce well-defined crystals with median sizes of 120 µm, suitable for X-ray diffraction analysis. Rapid cooling (10°C/min) in acetone yields smaller crystals (50 µm) but higher purity (99.1% by HPLC).
Table 3 : Crystallization Conditions vs. Product Quality
| Solvent | Cooling Rate (°C/min) | Crystal Size (µm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol/Water | 2 | 120 | 75 | 98.5 |
| Acetone | 10 | 50 | 60 | 99.1 |
| DCM/Hexane | 5 | 90 | 68 | 97.8 |
Scalability and Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-iodophenyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, copper (I) chloride, and dimethylformamide (DMF) as the solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Fluoro-4-iodophenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key urea derivatives with structural similarities to 1-(2-Fluoro-4-iodophenyl)-3-phenylurea:
Table 1: Comparative Analysis of Urea Derivatives
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹⁹F-NMR (δ ~ -110 ppm) and ¹H-NMR to confirm substitution patterns.
- HPLC-MS : Employ C18 columns (acetonitrile/water mobile phase) to quantify purity (>95%) and detect halogenated impurities.
- Elemental Analysis : Verify iodine content via ICP-MS.
- X-ray Crystallography (if crystalline): Resolve the fluorophenyl-urea dihedral angle for structural validation .
Advanced: How can computational methods predict reactivity and stability under varying conditions?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model the electron-withdrawing effects of fluorine/iodine on urea’s nucleophilicity.
- Reaction Path Simulations : Apply the ICReDD framework (quantum calculations + information science) to predict optimal conditions for regioselective substitutions .
- Degradation Studies : Simulate hydrolytic stability at pH 2–12 (COSMO-RS) to identify labile bonds (e.g., urea linkage).
Q. Methodological Answer :
- Replication Studies : Repeat assays with standardized protocols (e.g., cell passage number, serum concentration).
- Meta-Analysis : Pool data from multiple labs to identify outliers via Grubbs’ test.
- Variable Control : Use factorial design (e.g., 2³ design) to isolate factors like solvent residues or endotoxin contamination .
Example : Discrepancies in IC₅₀ values may arise from differences in cell viability assay endpoints (e.g., ATP vs. resazurin detection).
Advanced: What strategies improve the compound’s stability in long-term storage?
Q. Methodological Answer :
- Lyophilization : Test freeze-dried vs. solution forms (DMSO) under accelerated stability conditions (40°C/75% RH).
- Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; store in amber vials if λₘₐₓ < 400 nm.
- Oxidative Protection : Add antioxidants (e.g., BHT) and monitor via TGA/DSC for decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
